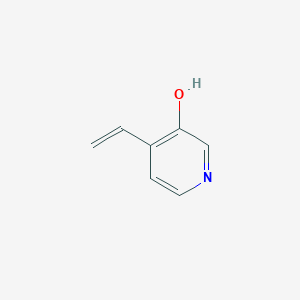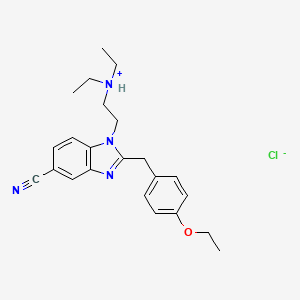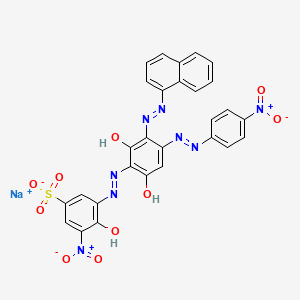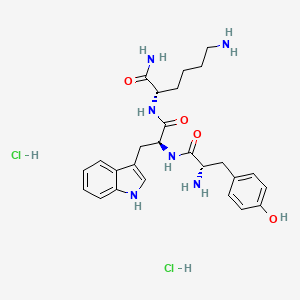
H-Tyr-trp-lys-NH2 2 hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-trp-lys-NH2 2 hcl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Sequential Addition: Subsequent amino acids (tyrosine, tryptophan, and lysine) are added one by one, with deprotection steps in between.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
化学反应分析
Types of Reactions
H-Tyr-trp-lys-NH2 2 hcl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Specific functional groups within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various chemical reagents can be used to introduce new functional groups into the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield modified peptides with altered biological activity.
科学研究应用
H-Tyr-trp-lys-NH2 2 hcl has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is employed in research on protein-protein interactions and enzyme activity.
Medicine: It has potential therapeutic applications, including as a growth hormone-releasing peptide and in drug delivery systems.
Industry: The compound is used in the development of biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of H-Tyr-trp-lys-NH2 2 hcl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may act on growth hormone receptors to stimulate the release of growth hormone. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
H-Tyr-trp-lys-NH2 2 hcl can be compared with other similar peptides, such as:
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties.
Trp-Lys-Tyr-Met-Val-D-Met-NH2: A synthetic chemoattractant that activates neutrophils.
α-Melanotropin (α-MSH): A peptide hormone with various biological functions.
These compounds share structural similarities but differ in their specific sequences and biological activities
属性
分子式 |
C26H36Cl2N6O4 |
|---|---|
分子量 |
567.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;dihydrochloride |
InChI |
InChI=1S/C26H34N6O4.2ClH/c27-12-4-3-7-22(24(29)34)31-26(36)23(14-17-15-30-21-6-2-1-5-19(17)21)32-25(35)20(28)13-16-8-10-18(33)11-9-16;;/h1-2,5-6,8-11,15,20,22-23,30,33H,3-4,7,12-14,27-28H2,(H2,29,34)(H,31,36)(H,32,35);2*1H/t20-,22-,23-;;/m0../s1 |
InChI 键 |
ZELNMILKTLLODZ-CROHHRAVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.Cl.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


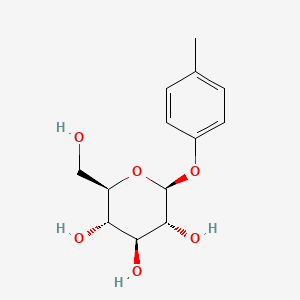
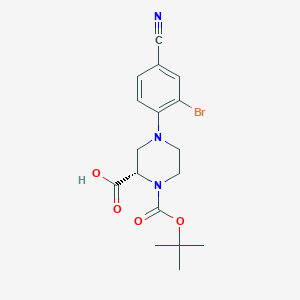
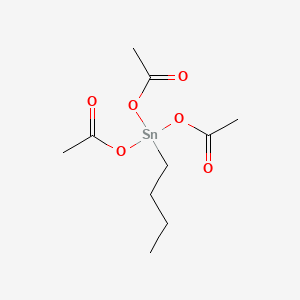
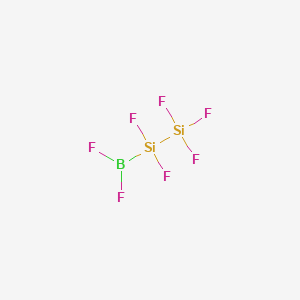
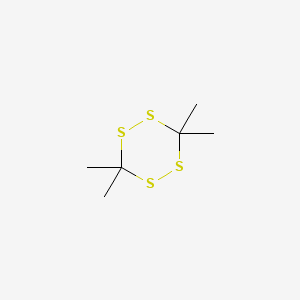
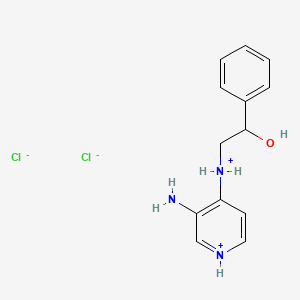
![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
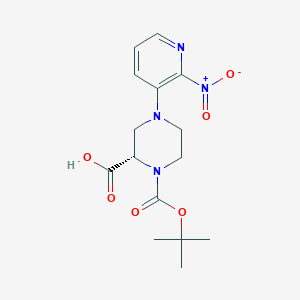
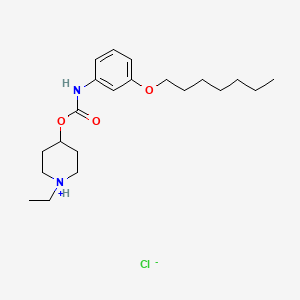
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)
